
N-(3-methylphenyl)-5,7-dinitroquinolin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-5,7-dinitroquinolin-8-amine: is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with nitro groups at positions 5 and 7, and an amine group at position 8, which is further substituted with a 3-methylphenyl group. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-5,7-dinitroquinolin-8-amine typically involves multi-step organic reactions One common synthetic route includes the nitration of quinoline derivatives followed by amination
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the nitration and amination processes. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: N-(3-methylphenyl)-5,7-dinitroquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: N-(3-methylphenyl)-5,7-dinitroquinolin-8-amine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its nitro groups can be reduced in biological systems, making it useful for studying redox reactions in cells.
Medicine: Quinoline derivatives, including this compound, have shown potential as therapeutic agents. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other functional materials. Its unique electronic properties make it suitable for applications in optoelectronics and photonics.
作用機序
The mechanism of action of N-(3-methylphenyl)-5,7-dinitroquinolin-8-amine involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The amine group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. The quinoline core can intercalate with DNA, potentially leading to changes in gene expression and cellular processes.
類似化合物との比較
N-(3-methylphenyl)-5,7-dinitroquinoline: Similar structure but lacks the amine group at position 8.
5,7-dinitroquinolin-8-amine: Similar structure but lacks the 3-methylphenyl group.
N-(3-methylphenyl)-quinolin-8-amine: Similar structure but lacks the nitro groups at positions 5 and 7.
Uniqueness: N-(3-methylphenyl)-5,7-dinitroquinolin-8-amine is unique due to the combination of its nitro groups, amine group, and 3-methylphenyl substitution. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C16H12N4O4 |
|---|---|
分子量 |
324.29 g/mol |
IUPAC名 |
N-(3-methylphenyl)-5,7-dinitroquinolin-8-amine |
InChI |
InChI=1S/C16H12N4O4/c1-10-4-2-5-11(8-10)18-16-14(20(23)24)9-13(19(21)22)12-6-3-7-17-15(12)16/h2-9,18H,1H3 |
InChIキー |
KZNDOJMINLTNIM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708112.png)
![2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol](/img/structure/B11708114.png)
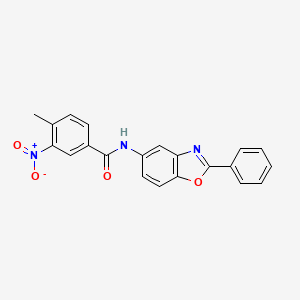
![N'-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide](/img/structure/B11708136.png)
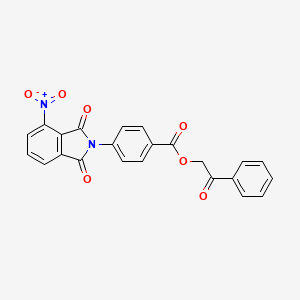
![2-[(3-bromo-4-hydroxy-5-methylphenyl)[(1E)-3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzene-1-sulfonate](/img/structure/B11708151.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11708153.png)
![(5E)-5-({4-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708158.png)

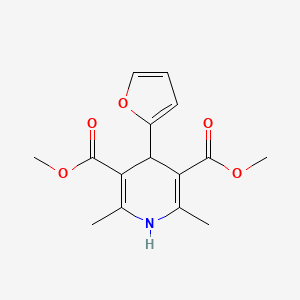
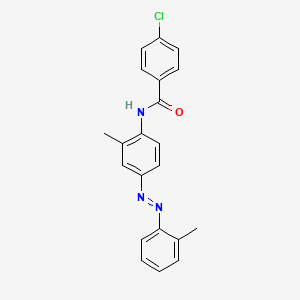
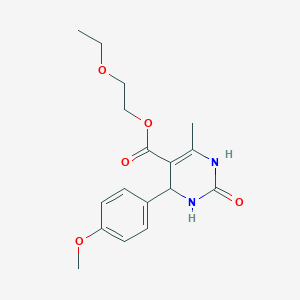
![2-{(2E)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11708192.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11708198.png)
